molecular formula C54H95N19O19S2 B599685 Amylin (1-13) (human) CAS No. 198328-30-2

Amylin (1-13) (human)

Cat. No. B599685
M. Wt: 1378.588
InChI Key: NUJHDVYKOOSMFN-UOJHWKIISA-N
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Description

Amylin (1-13) (human) is a fragment and residues within amyloid cores of Amylin (human IAPP). Amylin is a glucose-regulating hormone, which deposits as amyloid fibrils in the condition of type II diabetes (T2D). Amylin (1-13) (human) has no effect on fibril formation, as it cannot form fibrils by itself .


Synthesis Analysis

The synthesis of Amylin in organic solvent resulted in high yields of monoPEGylated human amylin, which showed large stability against aggregation, an 8 times increase in half-life in vivo compared to the non-conjugated amylin, and pharmacological activity .


Molecular Structure Analysis

Amylin is a naturally occurring 4 kDa peptide hormone composed of 37 amino acids with an intramolecular disulfide bridge between cysteine residues at positions 2 and 7 and an amidated C-terminus. Both of these are essential for amylin to carry out its biological activity .


Chemical Reactions Analysis

Amylin (1-13) (human) does not have any significant effect on fibril formation as it cannot form fibrils by itself .


Physical And Chemical Properties Analysis

Amylin (1-13) (human) has a molecular weight of 1378.58 and a formula of C54H95N19O19S2. Its sequence is Lys-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg-Leu-Ala with a disulfide bridge between Cys2 and Cys7 .

Scientific Research Applications

Application in Diabesity Treatment

Specific Scientific Field

Endocrinology and Diabetology

Summary of the Application

Amylin is a neuroendocrine anorexigenic polypeptide hormone, which is co-secreted with insulin from β-cells of the pancreas in response to food consumption . It plays a critical role in maintaining glucose and energy homeostasis . Amylin inhibits homeostatic and hedonic feeding, induces satiety, and decreases body weight .

Methods of Application or Experimental Procedures

Amylin and its analogs, pramlintide and cagrilintide, are used in the field of diabetology, endocrinology, and metabolism disorders, such as obesity . The specific methods of application or experimental procedures would depend on the specific context and are not detailed in the source.

Results or Outcomes

The use of Amylin and its analogs in the treatment of diabesity has shown promising results. However, the specific quantitative data or statistical analyses are not provided in the source .

Application in Metabolic Control

Specific Scientific Field

Metabolic Control

Summary of the Application

Amylin, also known as islet amyloid polypeptide (IAPP), is a pancreatic beta-cell hormone that is co-secreted with insulin in response to nutrient stimuli . It exerts important physiological effects on metabolic control .

Methods of Application or Experimental Procedures

Amylin limits the rate of gastric emptying and reduces the secretion of pancreatic glucagon, in particular in postprandial states . The physiological effects of amylin and its analogs are mediated by direct brain activation, with the caudal hindbrain playing the most prominent role .

Results or Outcomes

Amylin derived analogs are considered to be among the most promising approaches for the pharmacotherapy against obesity . At least in conjunction with insulin, amylin analogs are also considered important treatment options in diabetic patients .

Application in Alzheimer’s Disease Treatment

Specific Scientific Field

Neurology and Alzheimer’s Disease

Summary of the Application

Amylin, also known as islet amyloid polypeptide (IAPP), is found to be deposited within the brains of Alzheimer’s patients . Emerging evidence indicates that the amylin receptor is a putative target receptor for the actions of human amylin and amyloid-beta (Aβ) in the brain .

Methods of Application or Experimental Procedures

Both amylin and Aβ directly activate amylin receptors, and the biological effects of these two peptides and their neurotoxic actions can be blocked with specific amylin receptor antagonists .

Results or Outcomes

Amylin receptors appear to be involved in the pathophysiology of Alzheimer’s disease and diabetes, and could serve as a molecular link between the two conditions that are associated epidemiologically .

Application in Obesity Treatment

Specific Scientific Field

Endocrinology and Obesity

Summary of the Application

Amylin receptors (AMYRs) have emerged as important potential targets for the treatment of obesity and related metabolic disorders .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific context and are not detailed in the source .

Results or Outcomes

Amylin derived analogs are considered to be among the most promising approaches for the pharmacotherapy against obesity .

Safety And Hazards

Amylin (1-13) (human) should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The pathological findings and physiological functions of amylin have led to the introduction of pramlintide, an amylin analog, for the treatment of diabetes. The history of amylin’s discovery is a representative example of how a pathological finding can translate into physiological exploration and lead to pharmacological intervention . Understanding the importance of transitioning from pathology to physiology and pharmacology can provide novel insight into diabetes mellitus and Alzheimer’s disease .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H95N19O19S2/c1-22(2)18-32(46(84)64-25(5)53(91)92)67-44(82)30(13-11-17-61-54(59)60)65-45(83)31(14-15-36(57)77)66-51(89)39(27(7)75)71-41(79)23(3)62-48(86)34-20-93-94-21-35(69-43(81)29(56)12-9-10-16-55)49(87)68-33(19-37(58)78)47(85)73-38(26(6)74)50(88)63-24(4)42(80)72-40(28(8)76)52(90)70-34/h22-35,38-40,74-76H,9-21,55-56H2,1-8H3,(H2,57,77)(H2,58,78)(H,62,86)(H,63,88)(H,64,84)(H,65,83)(H,66,89)(H,67,82)(H,68,87)(H,69,81)(H,70,90)(H,71,79)(H,72,80)(H,73,85)(H,91,92)(H4,59,60,61)/t23-,24-,25-,26+,27+,28+,29-,30-,31-,32-,33-,34-,35-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJHDVYKOOSMFN-UOJHWKIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H95N19O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amylin (1-13) (human)

Citations

For This Compound
1
Citations
CL Chuang - 2018 - researchspace.auckland.ac.nz
Gestational diabetes (GD) is defined as any degree of impaired glucose tolerance with onset or first recognition during pregnancy. It is characterised by β-cell dysfunction resulting in …
Number of citations: 0 researchspace.auckland.ac.nz

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